

Application Notes and Protocols for Z-LYS-SBZL Monohydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Z-LYS-SBZL monohydrochloride*

Cat. No.: B13397928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LYS-SBZL monohydrochloride, also known as α -N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride, is a lysine derivative widely utilized in biochemical assays.^{[1][2][3]} It serves as a chromogenic substrate for a variety of trypsin-like serine proteases. Its application is crucial in the characterization and quantification of enzymatic activity, particularly for enzymes such as kallikreins, thrombin, plasmin, and trypsin.^[4] Additionally, it is employed to investigate the activity of proteases, esterases, and granzymes associated with the cytoplasmic granules of lymphocytes.^{[2][5]}

Chemical Properties

A summary of the key chemical and physical properties of **Z-LYS-SBZL monohydrochloride** is presented in the table below for easy reference.

Property	Value
Synonyms	α -N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride, Z-L-Lys-SBzl hydrochloride
CAS Number	69861-89-8
Molecular Formula	$C_{21}H_{27}ClN_2O_3S$
Molecular Weight	422.97 g/mol
Appearance	White to light yellow solid
Solubility	DMSO: 200 mg/mL (472.85 mM) (ultrasonic assistance may be required)
Storage (Solid)	-20°C, in a sealed container, protected from moisture
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month

Data sourced from multiple chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

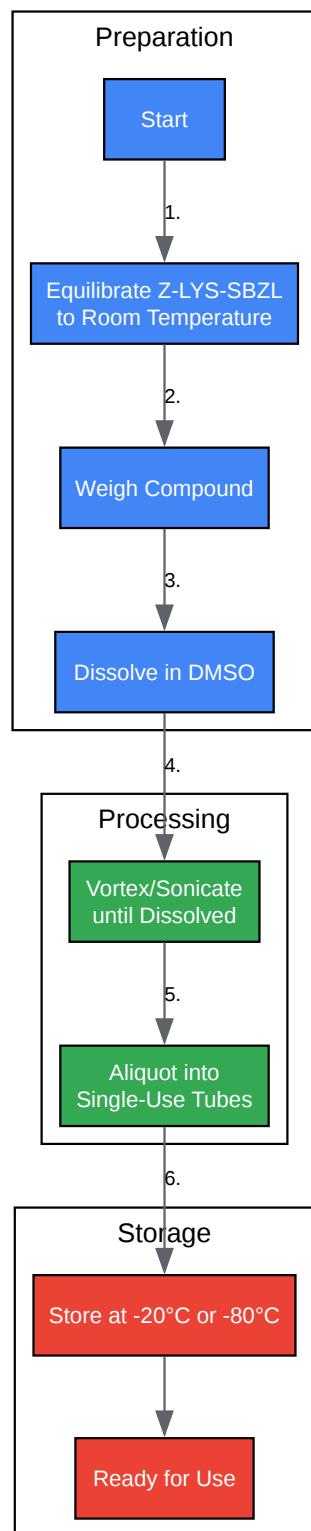
Objective: To prepare a stock solution of **Z-LYS-SBZL monohydrochloride** for use in enzymatic assays.

Materials:

- **Z-LYS-SBZL monohydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

- Ultrasonic bath (optional)
- Calibrated micropipettes

Procedure for Preparing a 100 mM Stock Solution:

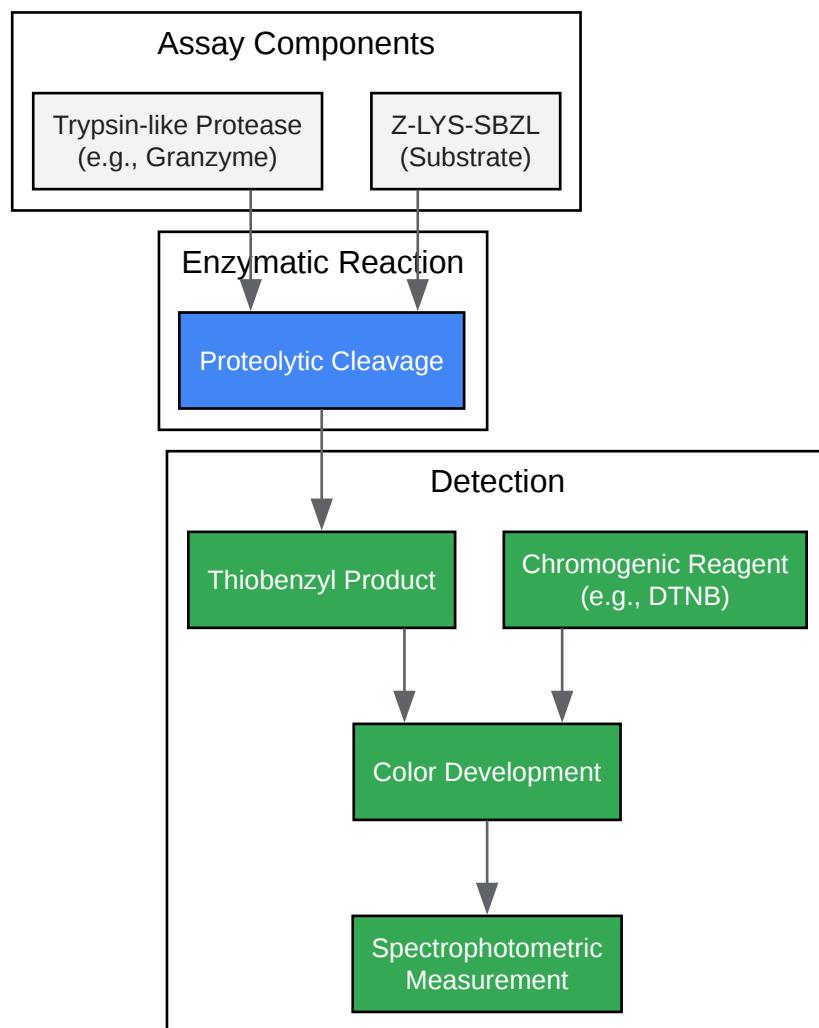

- Equilibration: Allow the vial of **Z-LYS-SBZL monohydrochloride** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh out the desired amount of **Z-LYS-SBZL monohydrochloride** using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.3 mg of the compound.
 - Calculation: $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 422.97 \text{ g/mol} \times 1000 \text{ mg/g} = 42.3 \text{ mg}$
- Dissolution: Add the weighed **Z-LYS-SBZL monohydrochloride** to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 42.3 mg of the compound, add 1 mL of DMSO to achieve a 100 mM concentration.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, brief sonication in an ultrasonic bath may be necessary. [1] Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.[1]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.

Dilution Table for Common Stock Concentrations:

Desired Concentration	Mass for 1 mL of Stock Solution
1 mM	0.423 mg
5 mM	2.115 mg
10 mM	4.23 mg
50 mM	21.15 mg
100 mM	42.3 mg

Experimental Workflow Diagram

Workflow for Z-LYS-SBZL Monohydrochloride Stock Solution Preparation


[Click to download full resolution via product page](#)

Caption: Workflow for preparing a **Z-LYS-SBZL monohydrochloride** stock solution.

Signaling Pathway Context

While **Z-LYS-SBZL monohydrochloride** is a synthetic substrate and not part of a natural signaling pathway, its utility lies in the study of pathways involving serine proteases. For instance, granzymes, which are targets for this substrate, are key effector molecules in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis of target cells. The activity of these enzymes, once released into a target cell, initiates a cascade of events leading to cell death. Assaying granzyme activity with **Z-LYS-SBZL monohydrochloride** can thus provide insights into the efficacy of an immune response.

Principle of Protease Activity Assay using Z-LYS-SBZL

[Click to download full resolution via product page](#)

Caption: Principle of a colorimetric assay using Z-LYS-SBZL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-LYS-SBZL HCL | 69861-89-8 [chemicalbook.com]
- 3. Z-LYS-SBZL HCL | CAS#:69861-89-8 | ChemsrC [chemsrc.com]
- 4. Bachem Z-Lys-SBzl · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. Z-LYS-SBZL HCL | 69861-89-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Z-LYS-SBZL Monohydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13397928#how-to-prepare-a-stock-solution-of-z-lys-sbzl-monohydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com